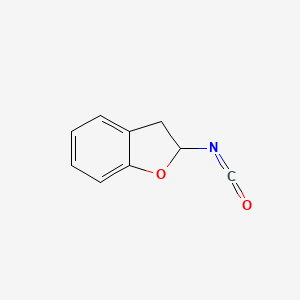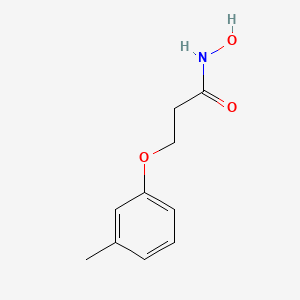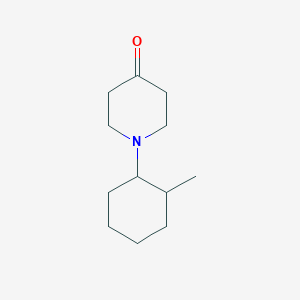![molecular formula C13H27N3 B6143848 [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine CAS No. 891639-48-8](/img/structure/B6143848.png)
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” is a chemical compound with the CAS Number: 891639-48-8 . It has a molecular weight of 225.38 . The compound is also known as LY278584. The physical form of this compound is oil .
Molecular Structure Analysis
The IUPAC Name of the compound is [1- (4-methyl-1-piperazinyl)cycloheptyl]methylamine . The InChI Code is 1S/C13H27N3/c1-15-8-10-16 (11-9-15)13 (12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 225.38 . It is stored at a temperature of 4°C . The physical form of this compound is oil .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
One area of scientific research involving similar compounds to “[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine” focuses on the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors, including compounds with structural motifs similar to the queried chemical, are critical in assessing drug-drug interactions by selectively inhibiting specific CYP isoforms, which are responsible for the metabolism of many drugs. This research is crucial for predicting potential interactions in multi-drug regimens, which is vital for patient safety and effective pharmacotherapy (Khojasteh et al., 2011).
Behavioral Pharmacology of Novel Compounds
Another significant application lies in the behavioral pharmacology of novel compounds like AR-A000002, which structurally resembles the queried compound. These studies explore the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. Such research provides insights into the therapeutic potential of these compounds in treating anxiety and affective disorders, contributing to the development of new medications (Hudzik et al., 2003).
DNA Minor Groove Binders
Research also extends to compounds like Hoechst 33258 and its analogs, which share a similar structural motif with “this compound”. These compounds are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is leveraged in fluorescent DNA staining, crucial for chromosome and nuclear staining in cell biology. Such studies are foundational for understanding cellular processes and for diagnostic applications in medicine and research (Issar & Kakkar, 2013).
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) has also prompted research into the effects and pharmacology of compounds structurally related to “this compound”. Studies in this area focus on understanding the acute and long-term effects of NPS, their mechanism of action, potential for abuse, and health risks. This research is critical for public health and safety, informing policy, and developing strategies for harm reduction (Zawilska, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-8-10-16(11-9-15)13(12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGKSYAXUJMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)

![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)

![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)


